2-Amino-4-cyclohexylthiophene-3-carboxamide
Overview
Description
2-Amino-4-cyclohexylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C11H16N2OS and its molecular weight is 224.32 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-4-cyclohexylthiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities. Its unique structural features, including a thiophene ring, an amine group, and a carboxamide functional group, suggest various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 224.32 g/mol
- Functional Groups : Thiophene ring, amine, carboxamide
The presence of these functional groups allows for diverse chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological responses.
- Receptor Binding : It can bind to receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
Pharmacological Effects
Preliminary studies indicate that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Initial investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : There are indications of analgesic effects, which could position it as an alternative to traditional pain relief medications.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxicity and biological activity of this compound against various cell lines. Notable findings include:
Study | Cell Line | Result |
---|---|---|
Study 1 | Human Tumor Cells | Exhibited selective cytotoxicity against tumor cells compared to normal cells. |
Study 2 | HCC1569 Breast Cancer Cells | Demonstrated significant inhibition of cell proliferation. |
These findings support the potential use of this compound in cancer therapeutics.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has highlighted the importance of specific functional groups in enhancing the biological activity of thiophene derivatives. Modifications to the cyclohexyl group or the carboxamide functionality can lead to variations in potency and selectivity.
Case Study 1: Anti-Cancer Activity
In a recent study, this compound was tested for its efficacy against breast cancer cell lines with CCNE1 amplification. The compound showed promising results in inhibiting cell growth and inducing apoptosis.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of this compound. In animal models, it demonstrated a reduction in inflammatory markers, suggesting a mechanism that could be beneficial in treating conditions like arthritis.
Properties
IUPAC Name |
2-amino-4-cyclohexylthiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-10(14)9-8(6-15-11(9)13)7-4-2-1-3-5-7/h6-7H,1-5,13H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTKUNNXALYEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=C2C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.